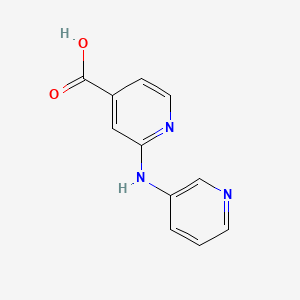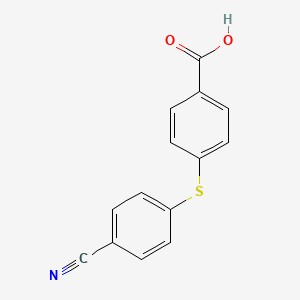![molecular formula C12H19NO2 B3074238 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-10-2](/img/structure/B3074238.png)
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Vue d'ensemble
Description
“2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is a compound with the molecular formula C12H19NO2 . It is also known by other names such as Phenol, 2-methoxy-4-[[(2-methylpropyl)amino]methyl]- . It contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered aromatic ring, a tertiary aliphatic amine, an aromatic hydroxyl group, and an aromatic ether . The 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.28 . More specific physical and chemical properties such as boiling point, melting point, and density may be found in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol have been synthesized and characterized to understand their chemical properties and structural configurations. For instance, the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol involved studying the reaction conditions and structural analysis using various spectroscopic methods, revealing insights into its crystal structure and fluorescence properties (Bai Linsha, 2015). Similar studies on 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provided detailed information on their molecular structures and intermolecular interactions, which are crucial for understanding their chemical behavior (P. A. Ajibade & F. P. Andrew, 2021).
Anticancer Activity
The anticancer activity of related compounds has been a significant focus area. For example, a study on 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol tested its efficacy in inhibiting T47D breast cancer cells, although it showed weak activity, indicating a potential area for further research in cancer treatment (L. Sukria et al., 2020).
Antioxidant and Antimicrobial Activities
Research on the antioxidant and antimicrobial activities of similar compounds has been conducted to explore their potential as therapeutic agents. For instance, the synthesis, characterization, and antioxidant activity of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol compounds have been studied to determine their effectiveness in neutralizing free radicals, which is important for applications in health and medicine (V. Kusumaningrum et al., 2021). Additionally, Schiff base cobalt complexes incorporating 2-methoxy-6-[(2-phenylaminoethyl)imino]methyl]phenol showed promising results against various bacterial strains, suggesting potential applications in combating bacterial infections (L. Xue et al., 2012).
Renewable Chemical Feedstocks
The use of related compounds in producing renewable chemical feedstocks has been investigated, with studies exploring the fractionation of liquefied lignocellulosic materials to produce phenolic-rich products. This research highlights the potential of such compounds in developing sustainable materials and chemicals (Junming Xu et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing physiological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenolic compounds, possibly through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Phenolic compounds are generally involved in a wide range of biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are generally known for their antioxidant, anti-inflammatory, and anticancer properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol .
Propriétés
IUPAC Name |
2-methoxy-4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-13-8-10-4-5-11(14)12(6-10)15-3/h4-6,9,13-14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTNQIVXXZTVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)
![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)